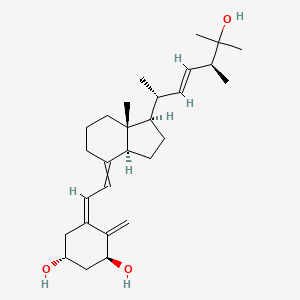

1alpha,25-Dihydroxy Vitamin D2

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 |

InChI Key |

ZGLHBRQAEXKACO-ONOYJFJOSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1α,25 Dihydroxyvitamin D2

The journey to the active form of vitamin D2 begins with its precursor, ergocalciferol (B368823) (vitamin D2), which is derived from dietary sources. wikipedia.orgnih.gov This precursor undergoes two sequential hydroxylation steps to become the potent hormone 1α,25-dihydroxyvitamin D2. nih.govacs.org

Precursor Conversion to 1α,25-Dihydroxyvitamin D2

The activation of vitamin D2 involves two critical hydroxylation reactions.

The initial step in the activation of vitamin D2 is the 25-hydroxylation, which primarily occurs in the liver. wikipedia.orgnih.govpnas.org The key enzyme responsible for this reaction is cytochrome P450 2R1 (CYP2R1), located in the endoplasmic reticulum. wikipedia.orgnih.govpnas.org CYP2R1 converts ergocalciferol into 25-hydroxyvitamin D2 (ergocalcidiol), the major circulating form of vitamin D2. wikipedia.org While CYP2R1 is considered the principal vitamin D 25-hydroxylase, other enzymes, such as CYP27A1, also possess this activity, although to a lesser extent. pnas.orgpnas.org

Table 1: Key Enzymes in the 25-Hydroxylation of Vitamin D2

| Enzyme | Location | Substrate | Product | Significance |

|---|---|---|---|---|

| CYP2R1 | Liver (Endoplasmic Reticulum) | Ergocalciferol (Vitamin D2) | 25-hydroxyvitamin D2 (Ercalcidiol) | Principal enzyme for 25-hydroxylation. wikipedia.orgnih.govpnas.org |

| CYP27A1 | Liver (Mitochondria) | Ergocalciferol (Vitamin D2) | 25-hydroxyvitamin D2 (Ercalcidiol) | Minor contributor to 25-hydroxylation. pnas.orgpnas.org |

The second and rate-limiting step in the activation of vitamin D2 is the 1α-hydroxylation of 25-hydroxyvitamin D2. This reaction is catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase, also known as CYP27B1. nih.govmedscape.comwikipedia.org This mitochondrial enzyme is predominantly found in the proximal tubules of the kidney. nih.govmedscape.comwikipedia.org The product of this reaction is the biologically active hormone, 1α,25-dihydroxyvitamin D2. medscape.comnih.govoup.com

While the kidney is the primary site for the production of circulating 1α,25-dihydroxyvitamin D2, the expression of CYP27B1 has been identified in various extra-renal tissues. researchgate.netnih.govnih.gov These include macrophages, osteoblasts, epithelial cells, and placental cells. researchgate.netnih.gov The 1α,25-dihydroxyvitamin D2 produced in these tissues is thought to have local, autocrine, or paracrine functions, rather than contributing significantly to systemic levels. researchgate.netnih.gov For instance, in granulomatous diseases like sarcoidosis, macrophages can be an extra-renal source of 1,25-dihydroxyvitamin D. medscape.comnih.gov

Regulation of 1α,25-Dihydroxyvitamin D2 Synthesis

The synthesis of 1α,25-dihydroxyvitamin D2 is a tightly regulated process to prevent the adverse effects of either deficiency or excess. This regulation occurs at both the enzymatic and molecular levels.

The activity of the key enzymes in the vitamin D metabolic pathway is a primary point of control. The expression of CYP27B1, the enzyme responsible for the final activation step, is tightly regulated. nih.govnih.gov Conversely, the activity of CYP24A1, the enzyme that initiates the catabolism of both 25-hydroxyvitamin D2 and 1α,25-dihydroxyvitamin D2, is also controlled to maintain appropriate levels of the active hormone. oup.comresearchgate.net

Several hormones and factors modulate the synthesis of 1α,25-dihydroxyvitamin D2.

Parathyroid Hormone (PTH): PTH is a major stimulator of 1α,25-dihydroxyvitamin D2 synthesis. medscape.comoup.comnih.gov In response to low serum calcium, PTH upregulates the expression of the CYP27B1 gene in the kidney, thereby increasing the production of the active vitamin D hormone. oup.comoup.comphysiology.org Simultaneously, PTH suppresses the expression of CYP24A1, the enzyme responsible for the degradation of 1,25(OH)2D. oup.com

Fibroblast Growth Factor 23 (FGF23): FGF23 is a hormone primarily produced by bone cells that acts as a potent inhibitor of 1α,25-dihydroxyvitamin D2 synthesis. medscape.comoup.comnih.gov FGF23 suppresses the expression of CYP27B1 and stimulates the expression of CYP24A1, leading to decreased production and increased catabolism of the active vitamin D hormone. oup.comnih.gov This forms a negative feedback loop, as 1α,25-dihydroxyvitamin D2 itself stimulates the production of FGF23. oup.comphysiology.org

Calcium and Phosphate (B84403): Serum calcium and phosphate levels also play a direct role in regulating 1α,25-dihydroxyvitamin D2 synthesis. medscape.comphysiology.org Low serum phosphate directly stimulates CYP27B1 activity, while high levels of both calcium and phosphate inhibit it. medscape.comphysiology.org

Table 2: Regulation of 1α,25-Dihydroxyvitamin D2 Synthesis

| Regulator | Effect on CYP27B1 (Synthesis) | Effect on CYP24A1 (Catabolism) | Primary Stimulus for Regulator |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Stimulates oup.comoup.comphysiology.org | Inhibits oup.com | Low serum calcium oup.comphysiology.org |

| Fibroblast Growth Factor 23 (FGF23) | Inhibits oup.comnih.gov | Stimulates oup.comnih.gov | High 1α,25(OH)2D2, high phosphate medscape.comoup.com |

| Low Serum Phosphate | Stimulates medscape.comphysiology.org | - | Low phosphate intake |

| High Serum Calcium | Inhibits medscape.comphysiology.org | - | High calcium intake |

| 1α,25-Dihydroxyvitamin D2 | Inhibits (negative feedback) oup.com | Stimulates oup.com | Its own synthesis |

Regulation of 1α,25-Dihydroxyvitamin D2 Synthesis

Enzymatic Control Mechanisms

Catabolism and Inactivation Pathways of 1α,25-Dihydroxyvitamin D2

To prevent the accumulation of excessive levels of the active hormone, 1α,25-dihydroxyvitamin D2 undergoes a series of catabolic reactions, primarily initiated by the enzyme CYP24A1. researchgate.netnih.govnih.gov This mitochondrial enzyme is highly induced by 1α,25-dihydroxyvitamin D2 itself, creating a classic negative feedback loop. oup.com

CYP24A1 catalyzes the hydroxylation of 1α,25-dihydroxyvitamin D2 at multiple sites on its side chain. nih.gov In humans, this process is complex, with human CYP24A1 producing at least 10 different metabolites from 1α,25-dihydroxyvitamin D2. nih.gov The initial step often involves hydroxylation at the C-24 position, leading to the formation of 1α,24,25-trihydroxyvitamin D2. oup.comnih.gov This is followed by further oxidations and ultimately cleavage of the side chain, leading to the formation of calcitroic acid, a major water-soluble end product. researchgate.net Studies have shown that human CYP24A1 can also catalyze the cleavage of the C24-C25 bond, which is an effective inactivation pathway. nih.gov

Interestingly, there are species-specific differences in the metabolism of 1α,25-dihydroxyvitamin D2. For example, rat CYP24A1 produces only three metabolites compared to the ten or more produced by the human enzyme. nih.gov While both vitamin D2 and D3 metabolites are inactivated by CYP24A1, the catalytic efficiency for 1α,25-dihydroxyvitamin D2 is lower than for its vitamin D3 counterpart, suggesting it may have a longer metabolic half-life in the body. nih.gov

24-Hydroxylation Pathway via CYP24A1

The primary route for the inactivation and degradation of 1α,25(OH)₂D₂ is the C24-hydroxylation pathway, catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, or CYP24A1. nih.gov This enzyme is crucial for maintaining appropriate levels of the active hormone and preventing potential toxicity. The metabolism of 1α,25(OH)₂D₂ by human CYP24A1 is a complex, multi-step process that results in a variety of metabolites. nih.gov

Research using recombinant human CYP24A1 has shown that it can produce at least ten different metabolites from 1α,25(OH)₂D₂, highlighting a significant species-based difference, as the equivalent enzyme in rats produces only three. nih.gov The catabolic cascade is initiated by hydroxylation at the C-24 position to form 1α,24,25-trihydroxyvitamin D₂ (1α,24,25(OH)₃D₂). nih.gov This is followed by further hydroxylations at other sites on the side chain and, notably, includes a C24-C25 bond cleavage. nih.gov This cleavage is a highly effective inactivation step, as it abolishes the molecule's ability to bind to the vitamin D receptor. nih.govnih.gov

The major metabolic products identified from the action of human CYP24A1 on 1α,25(OH)₂D₂ are detailed below.

| Metabolite | Description | Reference |

|---|---|---|

| 1α,24,25-Trihydroxyvitamin D₂ | The initial product of C-24 hydroxylation. | nih.gov |

| 1α,24,25,26-Tetrahydroxyvitamin D₂ | A further hydroxylated derivative. | nih.gov |

| 1α,24,25,28-Tetrahydroxyvitamin D₂ | Another tetrahydroxylated derivative, indicating hydroxylation at multiple sites. | nih.gov |

| 24-Oxo-25,26,27-trinor-1α-hydroxyvitamin D₂ | A product resulting from the cleavage of the C24-C25 bond, a key inactivation step. | nih.gov |

Alternative Metabolic Routes and Derivatives

While the CYP24A1-mediated pathway is the principal route for inactivation, alternative metabolic pathways for vitamin D2 and its derivatives exist. A significant alternative route involves the cytochrome P450 side-chain cleavage enzyme, P450scc (CYP11A1). nih.govresearchgate.net This enzyme, traditionally known for its role in steroidogenesis, can hydroxylate vitamin D2 at the C-20 position to produce 20-hydroxyvitamin D2 (20(OH)D₂). nih.govnih.gov This initial product can then undergo a subsequent hydroxylation at C-17 to form 17,20-dihydroxyvitamin D2. nih.govdrugbank.comnih.gov The double bond at C22-C23 in the vitamin D2 side chain appears to prevent hydroxylation at C22 and directs the enzyme to hydroxylate at C20. nih.gov These novel metabolites have been shown to possess biological activity, suggesting a distinct activation or modulation pathway separate from the canonical 1α-hydroxylation. researchgate.netnih.gov

In addition to the CYP11A1 pathway, other metabolic modifications have been observed. Studies have identified 1α,24(S)-dihydroxyvitamin D₂ as a major metabolite when the vitamin D analog 1α-hydroxyvitamin D₂ is incubated with human liver cells. oup.comnih.gov This suggests that direct 24-hydroxylation can be a significant metabolic step for certain vitamin D2 compounds. oup.com Furthermore, a C23-hydroxylation pathway, although considered minor in humans for vitamin D3 metabolism, also contributes to the diversity of vitamin D metabolites. nih.govsci-hub.se

| Derivative | Enzyme/Pathway | Description | Reference |

|---|---|---|---|

| 20-Hydroxyvitamin D₂ | CYP11A1 | Product of initial hydroxylation at the C-20 position. | nih.govnih.gov |

| 17,20-Dihydroxyvitamin D₂ | CYP11A1 | Product of subsequent hydroxylation of 20-hydroxyvitamin D₂ at the C-17 position. | nih.govnih.gov |

| 1α,24(S)-Dihydroxyvitamin D₂ | Hepatic enzymes | A biologically active metabolite formed from 1α-hydroxyvitamin D₂ in liver cells. | oup.comnih.gov |

Regulation of 1α,25-Dihydroxyvitamin D2 Degradation

The degradation of 1α,25(OH)₂D₂ is a tightly regulated process to ensure hormonal homeostasis and prevent hypercalcemia. mdpi.com The expression and activity of the key catabolic enzyme, CYP24A1, are controlled by several hormonal factors, primarily in the kidney. nih.govoup.com

The regulation is reciprocal to that of the activating enzyme, CYP27B1. nih.gov The main hormonal regulators are Parathyroid Hormone (PTH), Fibroblast Growth Factor 23 (FGF23), and 1α,25(OH)₂D itself. plos.orgresearchgate.net

1α,25-Dihydroxyvitamin D: The active hormone creates a negative feedback loop by strongly inducing the transcription of the CYP24A1 gene. plos.orgnih.gov This self-induced degradation is a critical mechanism to prevent excessive levels of the hormone.

Fibroblast Growth Factor 23 (FGF23): This hormone, produced by bone cells, also stimulates the expression of CYP24A1. plos.orgoup.com Its role is to lower phosphate levels and reduce active vitamin D.

Parathyroid Hormone (PTH): In contrast to the other regulators, PTH potently suppresses the expression of CYP24A1 in the kidney. plos.orgoup.com When calcium levels are low, PTH is released to stimulate CYP27B1 (activation) and inhibit CYP24A1 (degradation), thereby maximizing the production of active 1α,25(OH)₂D.

This regulatory system is tissue-specific. While this tight, reciprocal control by PTH and FGF23 is prominent in the kidney, the regulation of CYP24A1 in other tissues where it is expressed differs and is less influenced by these systemic hormones. nih.govoup.com

| Regulator | Effect on CYP24A1 Expression | Primary Site of Action | Reference |

|---|---|---|---|

| 1α,25-Dihydroxyvitamin D | Induces (Upregulates) | Kidney and other target tissues | plos.orgnih.gov |

| Fibroblast Growth Factor 23 (FGF23) | Induces (Upregulates) | Kidney | plos.orgoup.com |

| Parathyroid Hormone (PTH) | Suppresses (Downregulates) | Kidney | plos.orgoup.com |

Molecular Mechanisms of Action of 1α,25 Dihydroxyvitamin D2

Vitamin D Receptor (VDR) Interactions

The binding of 1α,25-dihydroxyvitamin D2 to the VDR is a critical first step in its mechanism of action, leading to a series of conformational changes and protein-protein interactions that are essential for its genomic functions.

Ligand Binding Dynamics and Conformational Changes

1α,25-dihydroxyvitamin D2 binds to the ligand-binding domain (LBD) of the VDR. scbt.com This binding is characterized by a high affinity, comparable to that of 1α,25-dihydroxyvitamin D3. nih.govoncotarget.com The interaction induces a significant conformational change in the VDR protein. This structural alteration, particularly in helix 12 of the LBD, is crucial for the subsequent steps in the signaling pathway. mdpi.com The altered conformation creates a stable surface that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

Studies comparing various vitamin D derivatives have shown that the binding affinity for the VDR is a key determinant of their biological potency. nih.gov The specific chemical structure of 1α,25-dihydroxyvitamin D2, including its side chain, influences how it fits into the VDR's ligand-binding pocket and the resulting conformational changes. nih.gov

VDR Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand binding and the subsequent conformational change, the VDR forms a heterodimer with the retinoid X receptor (RXR), another member of the nuclear receptor family. wikipedia.orgmdpi.com This heterodimerization is a pivotal event, as the VDR-RXR complex is the primary unit that recognizes and binds to specific DNA sequences. mdpi.comphysiology.org The interaction between VDR and RXR is stabilized by the ligand-induced conformation of the VDR. The C-terminal region of the VDR, composed of multiple alpha-helices, is instrumental in both ligand binding and the interaction with RXR. mdpi.com

Nuclear Translocation and Chromatin Association

The 1α,25-dihydroxyvitamin D2-VDR-RXR heterodimer complex is located in the cell nucleus. mdpi.comscielo.br Once formed, this complex associates with chromatin, the complex of DNA and proteins within the nucleus. jci.orgnih.gov This association is not random; the complex specifically targets and binds to distinct regions in the genome. The binding of the VDR-RXR heterodimer to chromatin is a prerequisite for the regulation of target gene transcription.

Genomic Actions of 1α,25-Dihydroxyvitamin D2

The binding of the 1α,25-dihydroxyvitamin D2-VDR-RXR complex to specific DNA sequences initiates the genomic actions of the hormone, leading to either the activation or repression of target gene transcription.

Vitamin D Response Elements (VDREs) Characterization and Gene Regulation

The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). wikipedia.orgnih.gov VDREs are typically characterized by two direct repeats of a hexanucleotide sequence, separated by a three-nucleotide spacer (a configuration known as DR3). physiology.orgnih.gov The zinc finger domains of both the VDR and RXR proteins are responsible for recognizing and binding to these VDREs. mdpi.com

The presence and specific sequence of VDREs within the regulatory regions of a gene determine whether that gene is a target for regulation by 1α,25-dihydroxyvitamin D2. Thousands of VDREs have been identified throughout the human genome, indicating a broad regulatory role for vitamin D. nih.govcapes.gov.br The binding of the VDR-RXR complex to a VDRE can be influenced by the cellular context and the presence of other transcription factors.

Transcriptional Activation and Repression of Target Genes

Upon binding to a VDRE, the 1α,25-dihydroxyvitamin D2-VDR-RXR complex recruits a variety of co-regulatory proteins, including co-activators and co-repressors. mdpi.comresearchgate.net

Transcriptional Activation: For gene activation, the complex recruits co-activator proteins. These co-activators often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible to the transcriptional machinery. researchgate.net This, in turn, facilitates the recruitment of RNA polymerase II and the initiation of transcription. mdpi.comresearchgate.net A well-known example of a gene activated by vitamin D is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. nih.goviiarjournals.org The promoter of the CYP24A1 gene contains functional VDREs. nih.gov Another example is the induction of the p21 gene, a cyclin-dependent kinase inhibitor involved in cell cycle regulation. uef.fi

Transcriptional Repression: Conversely, the complex can also mediate transcriptional repression. This can occur through several mechanisms. In some cases, the VDR-RXR complex may recruit co-repressor proteins that have histone deacetylase (HDAC) activity, leading to a more condensed chromatin structure that is less permissive for transcription. uef.fi An important example of a gene repressed by vitamin D is the parathyroid hormone (PTH) gene. physiology.orgnih.gov 1α,25-dihydroxyvitamin D2 also down-regulates the expression of several pro-inflammatory cytokines. For instance, the vitamin D analog elocalcitol (B1671181) has been shown to reduce the expression of interleukin-1 beta (Il1b), tumor necrosis factor-alpha (Tnf), and interleukin-18 (Il18). researchgate.netfrontiersin.org It also inhibits the secretion of CXCL10 and can decrease the expression of IFNγ and TNFα in T-cells. oup.com

The net effect on gene expression—activation or repression—is determined by the specific VDRE sequence, the cellular context, and the array of co-regulatory proteins that are recruited to the complex.

Table 1: Examples of Genes Regulated by 1α,25-Dihydroxyvitamin D2 and its Analogs

| Gene | Regulation | Function |

| CYP24A1 | Activation | Encodes the 24-hydroxylase enzyme, which catabolizes vitamin D metabolites. nih.goviiarjournals.org |

| p21 (CDKN1A) | Activation | Encodes a cyclin-dependent kinase inhibitor involved in cell cycle arrest. uef.fi |

| CDH1 | Upregulation | Encodes E-cadherin, associated with an epithelial phenotype. mdpi.com |

| Insig1 | Upregulation | Involved in the inhibition of SREBP-mediated lipogenesis. frontiersin.org |

| L-type calcium channel α(1C)-subunit | Upregulation | Pore-forming subunit of L-type calcium channels. nih.gov |

| Parathyroid Hormone (PTH) | Repression | A key regulator of calcium and phosphate (B84403) homeostasis. physiology.orgnih.gov |

| Interleukin-1 beta (Il1b) | Repression | Pro-inflammatory cytokine. researchgate.netfrontiersin.org |

| Tumor Necrosis Factor-alpha (Tnf) | Repression | Pro-inflammatory cytokine. researchgate.netfrontiersin.orgoup.com |

| Interleukin-18 (Il18) | Repression | Pro-inflammatory cytokine. researchgate.netfrontiersin.org |

| CXCL10 | Repression | Pro-inflammatory chemokine. oup.com |

| Interferon-gamma (IFNγ) | Repression | Pro-inflammatory cytokine. oup.com |

| IFNγ Receptor (IFNγR) | Repression | Receptor for the pro-inflammatory cytokine IFNγ. oup.com |

| NANOG, OCT3/4, PROM1, SOX2, ALDHA1, CXCR4 | Downregulation | Stemness-related genes. mdpi.com |

| IL-6, IL-8, COX-2 | Downregulation | Pro-inflammatory mediators. auajournals.org |

| CYP3A4 | Activation | Drug-metabolizing enzyme. nih.gov |

Role of Coregulatory Proteins in VDR-Mediated Gene Expression

The genomic actions of 1α,25-dihydroxyvitamin D2 are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. nih.govsav.sk Upon binding to 1,25(OH)2D2, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). sav.skresearchgate.net This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. sav.skviamedica.pl

However, the binding of the VDR-RXR complex to DNA is not sufficient to initiate transcription. The transactivation of gene expression requires the recruitment of a diverse array of coregulatory proteins. nih.gov These coregulators can be broadly categorized as coactivators and corepressors.

Coactivators are proteins that enhance gene transcription. They are recruited to the VDR-RXR complex and facilitate the assembly of the basal transcription machinery. This process often involves the modification of chromatin structure, making the DNA more accessible to RNA polymerase II. A key mechanism is through histone acetyltransferase (HAT) activity, which acetylates histone proteins, leading to a more open chromatin conformation. researchgate.net

Corepressors , conversely, inhibit gene transcription. In the absence of 1,25(OH)2D2, the VDR may be bound to corepressor complexes that maintain a condensed chromatin state, thereby silencing gene expression. Upon ligand binding, these corepressors are released, allowing for the recruitment of coactivators. frontiersin.org

The specific coregulatory proteins that interact with the VDR can vary depending on the cell type and the target gene, providing a mechanism for the tissue-specific effects of 1α,25-dihydroxyvitamin D2. nih.govnih.gov This intricate interplay between the VDR, RXR, and a multitude of coregulatory proteins allows for the precise and nuanced regulation of gene expression in response to vitamin D signaling.

| Coregulator Type | Function in VDR-Mediated Gene Expression | Example Activities |

| Coactivators | Enhance gene transcription | Histone Acetyltransferase (HAT) activity, recruitment of basal transcription machinery |

| Corepressors | Inhibit gene transcription | Maintain condensed chromatin structure, released upon ligand binding |

Structure Activity Relationships and Analog Development of 1α,25 Dihydroxyvitamin D2

Comparative Biological Activity of 1α,25-Dihydroxyvitamin D2 and D3

While both 1α,25-dihydroxyvitamin D2 and its counterpart, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), are the active hormonal forms of vitamin D, they exhibit notable differences in their biological activities. These differences are attributed to the structural variations in their side chains; vitamin D2 possesses a methyl group at C24 and a double bond between C22 and C23.

In terms of maintaining calcium homeostasis, there has been a long-standing debate regarding the comparative potency of the D2 and D3 forms. birmingham.ac.uknih.gov Some studies have indicated that 1α,25(OH)2D2 has a similar antirachitic activity to 1α,25(OH)2D3 in rats. birmingham.ac.uk However, in chicks, the activity of 1α,25(OH)2D2 was found to be only 10-20% of that of 1α,25(OH)2D3. birmingham.ac.uk In humans, vitamin D3 has been reported to be more potent than vitamin D2 in elevating and sustaining serum 25-hydroxyvitamin D levels. birmingham.ac.uknih.gov

Regarding their effects on cell differentiation and proliferation, some studies have shown that 1α,25(OH)2D2 can be as potent as, or in some cases even more potent than, 1α,25(OH)2D3. For instance, the dose of 1α,25(OH)2D2 required to inhibit the proliferation of the A375 human malignant melanoma cell line was found to be several-fold lower than that of 1α,25(OH)2D3. researchgate.netmdpi.com Conversely, other studies have reported 1α,25(OH)2D3 to have greater potency in modulating cultured human and mouse osteoblast activities. frontiersin.org These discrepancies highlight the cell- and species-specific nature of the biological responses to these two vitamers.

Impact of Structural Modifications on VDR Binding Affinity

The biological actions of 1α,25(OH)2D2 are mediated through its binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. researchgate.netnih.gov The affinity of 1α,25(OH)2D2 and its analogs for the VDR is a critical determinant of their biological potency. Even subtle changes to the molecule's structure can significantly alter its VDR binding affinity and, consequently, its biological function. birmingham.ac.uk

Modifications to the side chain and the A-ring of 1α,25(OH)2D2 have been extensively studied to understand their impact on VDR binding. For example, introducing a 5,6-trans modification in the A-ring of 1α,25(OH)2D2 analogs has been shown to result in lower VDR affinity compared to the parent hormones, 1α,25(OH)2D2 and 1α,25(OH)2D3. mdpi.com Similarly, the introduction of a hydroxyl group at C-22 in the side chain can also influence VDR binding, often leading to reduced affinity. mdpi.commdpi.com

The geometry of the side chain also plays a crucial role. For instance, a comparison of geometric isomers of side-chain extended and rigidified analogs of 1α,25(OH)2D2, such as PRI-1906 and PRI-1916, revealed that the (24Z) methyl analog PRI-1906 had a much higher binding affinity for the human VDR than the (24E) analog PRI-1916. nih.gov In contrast, the (24Z) ethyl analog PRI-1917 exhibited lower affinity than its counterpart, PRI-1907. nih.gov These findings underscore the intricate relationship between the three-dimensional structure of the ligand and its interaction with the VDR.

Design and Synthesis Strategies for 1α,25-Dihydroxyvitamin D2 Analogs

The synthesis of 1α,25(OH)2D2 analogs is a complex process that often involves convergent strategies, where different parts of the molecule, such as the A-ring and the side chain, are synthesized separately and then coupled together. birmingham.ac.uknih.gov This approach allows for the introduction of specific modifications at various positions of the molecule.

Side-Chain Modified Analogs

A primary focus of analog design has been the modification of the side chain to enhance biological activity and metabolic stability. Strategies have included extending the side chain, introducing new functional groups, and altering the stereochemistry at chiral centers. spandidos-publications.com

For example, analogs with extended and rigidified side chains, such as PRI-1906 and PRI-1907, have been synthesized and shown to possess superagonistic pro-differentiating activities in certain cancer cell lines. spandidos-publications.com The introduction of a hydroxyl group at C-22 has also been explored, leading to the synthesis of analogs like PRI-1730, PRI-1732, and PRI-1734. birmingham.ac.ukmdpi.com Furthermore, the synthesis of analogs with reversed absolute configuration at C-24 (24-epi) has been a key area of investigation. mdpi.comnih.gov The homologation of carbons 26 and 27 has also been explored, as seen in the synthesis of 26,27-dihomo-24-epi-1α,25-dihydroxyvitamin D2. nih.gov

A-Ring Modifications and Epimers (e.g., C-3 epimerization)

Modifications to the A-ring of 1α,25(OH)2D2 are another important strategy in analog development. One significant modification is the introduction of a 5,6-trans geometry, which alters the conformation of the A-ring and can influence biological activity. nih.govmdpi.com The 19-nor modification, where the C-19 methyl group is removed, has also been incorporated into 1α,25(OH)2D2 analogs to create compounds with potentially lower calcemic activity. mdpi.commdpi.com

Epimerization at the C-3 position of the A-ring represents a naturally occurring metabolic pathway that has been leveraged in analog design. oup.complos.orgiiarjournals.org The C-3 epimer of 1α,25-dihydroxyvitamin D3, for instance, has been shown to have unique biological properties, including potent suppression of parathyroid hormone secretion with reduced calcemic effects. oup.com The synthesis of C-3 epimers of 1α,25(OH)2D2 analogs allows for the exploration of how this stereochemical change affects VDR binding and subsequent biological responses. mdpi.comresearchgate.net

Fluorinated Analogs and Their Activity Profiles

The introduction of fluorine atoms into the vitamin D molecule is a well-established strategy to block metabolic deactivation and enhance biological potency. Fluorination can sterically hinder the action of catabolic enzymes, such as CYP24A1, thereby increasing the half-life and efficacy of the analog. mdpi.com

A number of fluorinated analogs of 1α,25(OH)2D2 have been synthesized and evaluated. For example, 24-epi-26,26,26,27,27,27-hexafluoro-1α,25-dihydroxyvitamin D2 was synthesized and found to be slightly less active than 1α,25(OH)2D3 in several physiological test systems. nih.gov The strategic placement of fluorine atoms, often in the side chain, can significantly alter the activity profile of the resulting analog.

Differential Biological Activities of 1α,25-Dihydroxyvitamin D2 Analogs

The structural modifications described above result in a diverse array of 1α,25(OH)2D2 analogs with a wide spectrum of biological activities. A key goal is to develop analogs with a favorable therapeutic index, meaning high potency in desired therapeutic actions (e.g., anti-cancer, immunomodulation) and low calcemic activity.

For instance, the 24-epi-1α,25(OH)2D2 analog was found to have a differentiation-inducing activity on HL-60 human leukemia cells comparable to that of 1α,25(OH)2D3, but with only about 50% of the effect on intestinal calcium transport and bone calcium mobilization in rats. nih.gov This suggests a dissociation of the cell-differentiating and calcemic effects. Similarly, analogs with extended and rigidified side chains, like PRI-1906, have demonstrated elevated cell-differentiating activity with reduced calcemic potential compared to 1α,25(OH)2D3. spandidos-publications.com

Double-point modified analogs, which incorporate changes in both the A-ring and the side chain, have also been synthesized and evaluated. mdpi.com These analogs often exhibit lower VDR affinity and require higher concentrations to induce cell differentiation compared to the parent hormones. mdpi.com However, some of these analogs show increased resistance to metabolic degradation by CYP24A1, which could translate to longer-term biological effects. nih.govnih.gov

The following interactive data table summarizes the biological activities of selected 1α,25-dihydroxyvitamin D2 analogs.

Table 1: Biological Activities of Selected 1α,25-Dihydroxyvitamin D2 Analogs

| Analog | Key Structural Modifications | VDR Binding Affinity (Relative to 1α,25(OH)2D3) | Cell Differentiation Activity | Calcemic Activity | Reference |

|---|---|---|---|---|---|

| 1α,25(OH)2D2 | Natural form | Similar to 1α,25(OH)2D3 | Potent | Potent | birmingham.ac.uk |

| 24-epi-1α,25(OH)2D2 | Epimerization at C-24 | Not specified | Comparable to 1α,25(OH)2D3 | ~50% of 1α,25(OH)2D3 | nih.gov |

| PRI-1906 | Extended and rigidified side chain | Not specified | Elevated | Reduced | spandidos-publications.com |

| PRI-1731 | 5,6-trans A-ring, D2-like side chain | Lower | Effective at high concentrations | Not specified | mdpi.com |

| PRI-1733 | 5,6-trans A-ring, 24-epi D2-like side chain | Lower | Effective at high concentrations | Not specified | mdpi.com |

| 24-epi-26,26,26,27,27,27-hexafluoro-1α,25(OH)2D2 | C-24 epimer, hexafluorinated side chain | Slightly lower | Slightly lower | Slightly lower | nih.gov |

Cellular and Molecular Investigations of 1α,25 Dihydroxyvitamin D2 in Preclinical Models

Modulation of Cell Proliferation and Apoptosis in In Vitro Systems

1α,25-Dihydroxyvitamin D2 (1,25(OH)₂D₂) and its synthetic analogs have demonstrated significant anti-proliferative effects across a variety of cancer cell lines in preclinical studies. These compounds influence fundamental cellular processes, leading to the inhibition of cancer cell growth through the modulation of the cell cycle and the induction of apoptosis.

The anti-proliferative activity of 1α,25(OH)₂D₂ derivatives is frequently associated with their ability to halt the progression of the cell cycle. The analog 19-nor-1α,25-dihydroxyvitamin D2, also known as paricalcitol (B1678470), has been shown to induce cell cycle arrest in various cancer cell models. oup.com

In studies involving myeloid leukemia (HL-60) and myeloma (NCI-H929) cell lines, paricalcitol was found to arrest cells in the G1/G0 or G2/M phases of the cell cycle. oup.com Specifically, in HL-60 cells, treatment resulted in an accumulation of cells in both G1/G0 and G2/M phases, with a corresponding decrease in the percentage of cells in the S phase. oup.com Similarly, in NCI-H929 myeloma cells, the primary effect was an arrest in the G1/G0 phase. oup.com The growth-inhibitory effects of paricalcitol have also been observed in multiple pancreatic cancer cell lines, including BxPC-3, Hs700T, and AsPC-1, where it inhibited growth in a dose-dependent manner. researchgate.net Furthermore, paricalcitol has been shown to inhibit the growth of gastric cancer cell lines and induce apoptosis. jcpjournal.org

These actions on the cell cycle are a cornerstone of the anti-tumor activity of vitamin D compounds, effectively reducing the capacity of cancer cells to enter the DNA synthesis (S) phase and proliferate. oup.comoup.com

The mechanism underlying the 1α,25(OH)₂D₂-induced cell cycle arrest involves the direct modulation of key regulatory proteins. The cyclin-dependent kinase inhibitors (CDKIs) p21WAF1 and p27KIP1 are critical targets. oup.com These proteins function as brakes on the cell cycle engine by inhibiting the activity of cyclin-CDK complexes that are necessary for progression through the G1 phase.

In vitro studies have consistently shown that treatment with paricalcitol leads to the upregulation of both p21WAF1 and p27KIP1. oup.comresearchgate.net For instance, in HL-60 leukemia cells, paricalcitol treatment resulted in an approximately seven-fold increase in p21WAF1 expression and a six-fold increase in p27KIP1 expression. oup.com In myeloma cells, the same compound led to a 3.4-fold increase in p27KIP1 levels. oup.com This upregulation of CDKIs is a direct contributor to the observed cell cycle arrest. oup.comoup.com

Furthermore, some vitamin D analogs have been noted to increase the expression of the tumor suppressor gene PTEN in leukemic cell lines, suggesting another pathway through which these compounds may exert their anti-cancer effects. oup.com

| Cell Line | Cancer Type | Regulator | Observed Effect | Reference |

|---|---|---|---|---|

| HL-60 | Myeloid Leukemia | p21WAF1 | ~7-fold increase in expression | oup.com |

| HL-60 | Myeloid Leukemia | p27KIP1 | ~6-fold increase in expression | oup.com |

| NCI-H929 | Myeloma | p27KIP1 | 3.4-fold increase in expression | oup.com |

| BxPC-3, Hs700T, AsPC-1 | Pancreatic Cancer | p21WAF1, p27KIP1 | Upregulation correlated with growth inhibition | researchgate.net |

| Leukemic Cell Line | Leukemia | PTEN | Increased expression | oup.com |

Effects on Cell Cycle Progression and Regulation

Induction of Cellular Differentiation in Experimental Models

Beyond inhibiting proliferation, 1α,25(OH)₂D₂ and its analogs can induce cellular differentiation, a process where cancer cells are coaxed into maturing into non-proliferating, specialized cell types. This represents a key therapeutic strategy, particularly in hematological malignancies.

1α,25(OH)₂D₂ is a known inducer of differentiation in acute myeloid leukemia (AML) cells. semanticscholar.org Studies using the human promyelocytic leukemia cell line HL-60 have shown that vitamin D compounds can trigger these cells to differentiate into mature myeloid cells resembling monocytes and macrophages. frontiersin.orgnih.gov This differentiation is characterized by changes in cell morphology and the expression of specific cell surface markers, such as CD11b and CD14. nih.gov

However, the parent compound 1,25(OH)₂D₂ is often less effective at inducing differentiation than its D3 counterpart, 1α,25-dihydroxyvitamin D₃. semanticscholar.org This has spurred the development of novel 1,25(OH)₂D₂ analogs with enhanced potency. A range of structurally modified analogs (e.g., PRI-1906, PRI-1907, PRI-1916, PRI-1917) have been synthesized and tested. semanticscholar.orgbirmingham.ac.uk Their ability to induce differentiation varies significantly based on their specific structural modifications, with some analogs showing potency equal to or greater than the D3 compound. semanticscholar.orgbirmingham.ac.uk For example, while some analogs effectively induce differentiation in HL60 cells at high concentrations, others may be inactive. nih.gov

| Compound | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1α,25(OH)₂D₂ | HL-60, U937 | Induces differentiation towards monocyte-macrophage pathway. | nih.gov |

| 1α,25(OH)₂D₂ | KG-1a, HL60, U937, MOLM-13 | Less effective differentiation agent than 1,25(OH)₂D₃. | semanticscholar.org |

| PRI-1730 Series Analogs | HL-60 | Effective differentiation only at high concentrations (≥100 nM). | nih.gov |

| PRI-1916, PRI-1917 | KG-1a, HL60, U937, MOLM-13 | Varying potency; PRI-1917 was significantly less potent than its precursor. | semanticscholar.org |

| PRI-5201, PRI-5202 | HL-60, U937, MOLM-13 | Superior differentiation-inducing effects compared to 1,25(OH)₂D₃. | birmingham.ac.uk |

A critical aspect of cancer progression and recurrence is the presence of cancer stem cells (CSCs), which have self-renewal capabilities. 1α,25(OH)₂D₂ analogs have been investigated for their ability to target this cell population by altering the expression of genes associated with "stemness."

In a model using HT-29 human colon cancer cells that survived chemotherapy, 1,25(OH)₂D₂ and certain analogs (PRI-1907 and PRI-1917) were shown to significantly decrease the expression of several key stemness-related genes. nih.govnih.gov These included NANOG, OCT3/4, PROM1, and SOX2, which are crucial for maintaining a stem-like state. nih.govnih.gov

Concurrently, these same vitamin D compounds upregulated the expression of CDH1, the gene encoding E-cadherin. nih.govnih.gov E-cadherin is a marker of an epithelial phenotype and is often lost during the transition to a more aggressive, mesenchymal state. The upregulation of CDH1, combined with the downregulation of stemness genes, indicates a phenotypic shift from a stem-like, undifferentiated state toward a more mature, differentiated epithelial phenotype. nih.gov This suggests that these compounds could potentially reduce the risk of cancer relapse by targeting the resilient CSC population. semanticscholar.org

| Gene | Function | Observed Effect | Reference |

|---|---|---|---|

| NANOG | Pluripotency/Stemness | Downregulated | nih.govnih.gov |

| OCT3/4 (POU5F1) | Pluripotency/Stemness | Downregulated | nih.govnih.gov |

| PROM1 (CD133) | Stem Cell Marker | Downregulated | nih.govnih.gov |

| SOX2 | Stemness/Self-Renewal | Downregulated | nih.govnih.gov |

| CDH1 (E-cadherin) | Epithelial Marker/Adhesion | Upregulated | nih.govnih.gov |

Differentiation of Myeloid Leukemia Cells (e.g., HL-60)

Gene Expression Profiling and Transcriptomic Analysis

To understand the broad impact of 1α,25(OH)₂D₂ on cellular function, researchers have employed large-scale gene expression profiling techniques like microarrays and RNA-sequencing. These transcriptomic analyses reveal that vitamin D compounds regulate a vast and diverse network of genes, reflecting their pleiotropic effects on cell biology. iiarjournals.org

A whole-genome transcriptomic study on HCT-116 colon cancer cells treated with a combination of vitamins including D2 and D3 found that thousands of genes were differentially expressed. ffhdj.com Specifically, out of over 26,000 genes analyzed, the expression of 8,402 was significantly altered, with 4,030 being upregulated and 4,373 downregulated. ffhdj.com This highlights the extensive reprogramming of the cellular transcriptome in response to vitamin D treatment.

Similarly, an in vivo study analyzing the blood transcriptome of individuals supplemented with vitamin D2 showed significant changes in gene expression. frontiersin.org These analyses demonstrate that both 1,25(OH)₂D₂ and its D3 counterpart influence a wide array of biological pathways. Common cellular processes targeted include cell cycle control, apoptosis, cellular adhesion, immune function, and metabolism. iiarjournals.orgfrontiersin.org While many regulated genes are common to both forms of vitamin D, studies also provide evidence for different and specific effects of each metabolite on gene expression. frontiersin.org

| Study Type | Model System | Key Findings | Reference |

|---|---|---|---|

| RNA-Sequencing | HCT-116 Colon Cancer Cells (in combination with Vit D3/ATRA) | 8,402 genes significantly altered (4,030 up, 4,373 down). | ffhdj.com |

| Microarray | Human Blood (in vivo supplementation) | Demonstrated long-term effects on gene expression, particularly down-regulation of immunity-related pathways. | frontiersin.org |

| Microarray (in vitro) | Cultured Cells | 1,25(OH)₂D₂ influenced the expression of 574 genes, with many changes being specific to the D2 form compared to the D3 form. | frontiersin.org |

Identification of Specific 1α,25-Dihydroxyvitamin D2 Target Genes

The biological effects of 1α,25-Dihydroxyvitamin D2 (1,25(OH)2D2) are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of a multitude of target genes. nih.govmdpi.com Upon binding to the VDR, 1,25(OH)2D2 initiates a cascade of molecular events leading to either the activation or repression of gene transcription, which in turn influences various cellular processes. physiology.org

A key target gene consistently upregulated by vitamin D compounds, including 1,25(OH)2D2, is CYP24A1 (24-hydroxylase). nih.goviiarjournals.org This enzyme plays a crucial role in a negative feedback loop by catabolizing active vitamin D metabolites, thereby regulating their intracellular levels. nih.govoup.com The induction of CYP24A1 is a well-established marker of VDR activation. nih.gov

In the context of cancer, research has identified several target genes of 1,25(OH)2D2 and its analogs that are involved in cell cycle regulation and apoptosis. For instance, in colon cancer cells, 1,25(OH)2D3 has been shown to enhance the expression of cyclin-dependent kinase inhibitors p21CIP1 and p27KIP1 , leading to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com It also influences the expression of cyclins A and F. mdpi.com In acute myeloid leukemia (AML) cells, VDR activation is a prerequisite for the biological effects of 1,25(OH)2D3, and target genes include those encoding for mature macrophage markers like CD14 . mdpi.com

Furthermore, in various cancer cell lines, microarray studies have revealed a broad range of genes regulated by 1,25(OH)2D3 and its analogs. iiarjournals.org These genes are implicated in diverse cellular functions such as:

Cell growth and death iiarjournals.org

Immunity iiarjournals.org

Cell motility and adhesion iiarjournals.org

Extracellular matrix interactions iiarjournals.org

While many genes are regulated in a cell-type-specific manner, a small set of genes, including 24-hydroxylase , growth arrest and DNA-damage-inducible protein (GADD45) , and cathelicidin antimicrobial peptide (CAMP) , are commonly regulated across different cancer cell types. iiarjournals.org

It is important to note that the transcriptional response to 1,25(OH)2D2 is complex and can be influenced by the cellular context and the presence of coregulatory proteins. physiology.org

Comparative Transcriptomic Responses to 1α,25-Dihydroxyvitamin D2 and Analogs

Comparative transcriptomic studies have been instrumental in understanding the similarities and differences in the gene regulatory profiles of 1α,25-dihydroxyvitamin D2 and its analogs. These studies generally conclude that 1,25(OH)2D2 and its analogs, including 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) and synthetic derivatives like Seocalcitol (B1662187) (EB1089) and Paricalcitol, regulate a similar set of target genes. frontiersin.org This suggests that they share a common mechanism of action mediated through the VDR. frontiersin.org

However, subtle differences in the magnitude and kinetics of gene expression changes have been observed. For example, a study comparing the effects of vitamin D2 and vitamin D3 supplementation on the human blood transcriptome revealed that while there was a significant overlap in the regulated genes, each form also exhibited unique effects. frontiersin.org Specifically, 1,25(OH)2D3 was found to influence a larger number of genes compared to 1,25(OH)2D2 at a 24-hour time point in cell culture. frontiersin.org

Table 1 provides a summary of key findings from comparative transcriptomic studies.

| Compound(s) | Cell/System | Key Findings | Reference(s) |

| 1,25(OH)2D2 vs. 1,25(OH)2D3 | Human peripheral blood mononuclear cells (PBMCs) | Both metabolites regulate a similar set of genes at saturating concentrations. 1,25(OH)2D3 influenced more genes than 1,25(OH)2D2 at 24 hours. | frontiersin.orgfrontiersin.org |

| 1,25(OH)2D3 and analogs (e.g., EB1089) | Various cancer cell lines (prostate, breast, ovarian, colorectal, squamous cell carcinoma) | Regulate a common set of genes involved in cell cycle, apoptosis, adhesion, and metabolism. | iiarjournals.org |

| 1,25(OH)2D2 analogs | Colon cancer cells refractory to 5-fluorouracil | All tested analogs potently decreased clonogenicity but showed differential regulation of stemness-related genes. | mdpi.com |

| Vitamin D2 vs. Vitamin D3 supplementation | Human blood transcriptome | Both forms have overlapping but also distinct effects on gene expression, particularly those related to the immune system. |

These studies highlight that while the core biological pathways affected by 1,25(OH)2D2 and its analogs are largely conserved, specific structural modifications in the analogs can lead to nuanced differences in their transcriptomic signatures. This may translate to variations in their therapeutic efficacy and side-effect profiles.

Investigations in Preclinical In Vivo Models

Evaluation of Biological Effects in Animal Disease Models (e.g., cancer xenografts)

The antitumor activity of 1α,25-dihydroxyvitamin D2 and its analogs has been extensively evaluated in various preclinical animal models, particularly in cancer xenograft studies. These models, where human cancer cells are implanted into immunocompromised mice, provide a valuable platform to assess the in vivo efficacy of these compounds.

In a human retinoblastoma xenograft model using Y79 cells, treatment with a vitamin D analog, 1α-OH-D2, resulted in a significant inhibition of tumor growth compared to control groups. arvojournals.org Similarly, another analog, 16,23-D3, also demonstrated significant tumor inhibition in the same model. arvojournals.org

Studies using breast cancer xenografts (MCF-7 cells) have shown that 1,24-dihydroxyvitamin D2 (1,24(OH)2D2), a metabolite of vitamin D2, can effectively slow the growth of established tumors, reducing both tumor volume and weight by approximately 50%. iiarjournals.org Histological analysis of these tumors revealed a reduction in epithelial tumor cells and an increase in stromal cell content, suggesting that the compound induces morphological changes consistent with tumor inhibition. iiarjournals.org

In pancreatic cancer xenograft models, analogs such as 22-oxa-1,25-dihydroxyvitamin D3 (OCT) and seocalcitol (EB1089) have demonstrated antitumor activities by promoting cell cycle arrest, inducing apoptosis, and promoting cellular differentiation. nih.gov A novel vitamin D analog, MART-10, showed greater suppression of BxPC-3 pancreatic tumor growth compared to 1α,25(OH)2D3. nih.gov

Furthermore, the suppressive effect of 19-nor-1α-25-dihydroxyvitamin D2 (Paricalcitol) has been observed in a gastric cancer peritoneal metastasis model. frontiersin.org

Table 2 summarizes the findings from several preclinical cancer xenograft studies.

| Compound | Cancer Model | Key Findings | Reference(s) |

| 1α-OH-D2 | Human Retinoblastoma (Y79 cells) | Significantly inhibited tumor growth. | arvojournals.org |

| 1,24(OH)2D2 | Breast Cancer (MCF-7 cells) | Reduced tumor volume and weight by ~50%; induced morphological changes indicative of tumor inhibition. | iiarjournals.org |

| OCT, EB1089 | Pancreatic Cancer | Demonstrated antitumor activities. | nih.gov |

| MART-10 | Pancreatic Cancer (BxPC-3 cells) | Greater tumor growth suppression than 1α,25(OH)2D3. | nih.gov |

| Paricalcitol | Gastric Cancer | Suppressive effect on peritoneal metastasis. | frontiersin.org |

These in vivo studies provide compelling evidence for the potential of 1α,25-dihydroxyvitamin D2 and its analogs as anticancer agents.

Systemic Effects on Gene Expression and Cellular Markers in Organ Systems

The administration of 1α,25-dihydroxyvitamin D2 and its analogs in preclinical models can induce systemic effects on gene expression and cellular markers in various organ systems, reflecting the widespread distribution of the vitamin D receptor. nih.govmdpi.com

In the kidney, which is a primary site of vitamin D metabolism, 1,25(OH)2D compounds regulate the expression of genes involved in calcium and phosphate (B84403) homeostasis. nih.gov For instance, they induce the expression of CYP24A1, the enzyme responsible for their own catabolism, as a feedback mechanism to prevent excessive activity. oup.comnih.gov Studies in mice have shown that diets containing vitamin D2 or D3 did not significantly alter the kidney expression of mRNA for the VDR, CYP27B1 (1α-hydroxylase), or CYP24A1. oup.com

Beyond the kidney, vitamin D compounds influence gene expression in the immune system. In vivo studies analyzing the blood transcriptome of individuals supplemented with vitamin D2 or D3 revealed long-term effects on gene expression, with many of the suppressed genes being involved in immune pathways. This suggests a modulatory effect on the immune system, potentially leading to a more tolerogenic state.

In bone, 1,25(OH)2D compounds regulate the expression of genes in osteoblasts, the bone-forming cells. nih.gov They promote the differentiation of osteoblasts and control the production of proteins essential for bone formation, such as collagen, alkaline phosphatase, and osteocalcin. nih.gov

Systemic administration of these compounds can also impact gene expression in cancer tissues, as seen in xenograft models. The antitumor effects observed are a direct consequence of the altered expression of genes controlling cell proliferation, apoptosis, and differentiation within the tumor microenvironment. iiarjournals.org

It is crucial to consider that the systemic effects on gene expression can be influenced by the specific analog used, its dosage, and the duration of treatment. The development of analogs with enhanced tissue selectivity aims to maximize therapeutic benefits while minimizing potential off-target effects.

Binding and Transport Dynamics of 1α,25 Dihydroxyvitamin D2

Interaction with Vitamin D Binding Protein (DBP)

1α,25-dihydroxyvitamin D2, like other vitamin D metabolites, is transported in the bloodstream primarily bound to the Vitamin D Binding Protein (DBP). uevora.ptuliege.be DBP is a specific, high-affinity carrier protein that binds the various forms of vitamin D. uliege.be Research indicates that vitamin D2 and its metabolites, including 1α,25-dihydroxyvitamin D2, generally exhibit a lower binding affinity for DBP compared to their vitamin D3 counterparts. frontiersin.org This difference in affinity can influence the metabolic clearance rate and the half-life of the compound in circulation. frontiersin.org Despite the lower affinity, DBP remains the principal transporter for 1α,25-dihydroxyvitamin D2, carrying the majority of the circulating hormone to its target cells throughout the body. uevora.ptuliege.be

| Compound | Relative Binding Affinity for DBP |

| 25-hydroxyvitamin D3 | High |

| 1α,25-dihydroxyvitamin D3 | Lower than 25(OH)D3 uevora.pt |

| Vitamin D2 metabolites | Generally lower than D3 metabolites frontiersin.org |

The binding affinity of 1α,25-dihydroxyvitamin D2 to DBP is a significant determinant of its bioavailability. The "free hormone hypothesis" suggests that only the unbound fraction of a hormone is biologically active and available for cellular uptake. Given that 1α,25-dihydroxyvitamin D2 binds to DBP with a lower affinity than 1α,25-dihydroxyvitamin D3, a potentially larger free fraction of 1α,25-dihydroxyvitamin D2 may be available for tissue uptake, although this is also influenced by its faster catabolism. frontiersin.org Polymorphisms in the DBP gene can lead to variations in binding affinity, which may further influence the bioavailability of 1α,25-dihydroxyvitamin D2 among different individuals. nih.gov A lower affinity for DBP can lead to faster clearance from the circulation, which could impact the duration of its biological effects. frontiersin.org

Binding Affinity and Transport Role of DBP

Mechanisms of Cellular Uptake

The entry of 1α,25-dihydroxyvitamin D2 into target cells is a crucial step for its biological function and is accomplished through both specific receptor-mediated processes and less-defined non-saturable mechanisms.

A primary mechanism for the cellular uptake of vitamin D metabolites, particularly in the kidney, is receptor-mediated endocytosis involving the proteins megalin and cubilin. nih.govelsevier.es The DBP-bound form of vitamin D metabolites is filtered by the glomerulus and then binds to the megalin-cubilin complex on the surface of proximal tubule cells. nih.govutexas.edu This binding facilitates the internalization of the entire complex via endocytosis. utexas.edu Once inside the cell, the vitamin D metabolite is released, and the megalin-cubilin receptors are recycled back to the cell surface. utexas.edu While much of the research on this pathway has focused on 25-hydroxyvitamin D3, it is understood to be a key mechanism for the renal uptake of DBP-bound hormones, including 1α,25-dihydroxyvitamin D2, making it available for its regulatory roles or for further metabolism. nih.govkcl.ac.uk The integrity of this pathway is essential; dysfunction of the megalin-cubilin complex can lead to decreased vitamin D levels. elsevier.es

Q & A

Q. What are the implications of 1α,24,25-trihydroxy Vitamin D₂ in hypervitaminosis D₂?

- Answer : This metabolite, produced via CYP24A1-mediated hydroxylation of 1,25(OH)₂D₂, is a potential biomarker of D₂ toxicity. In hypervitaminosis D₂, elevated 1α,24,25-trihydroxy Vitamin D₂ correlates with suppressed PTH and hypercalcemia. Researchers should quantify this metabolite in toxicity studies using LC-MS/MS with deuterated standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.